molecular formula C8H12N2 B12833767 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Cat. No.: B12833767
M. Wt: 136.19 g/mol
InChI Key: YOKGAQURIQUMTN-UHFFFAOYSA-N
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Description

8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation or acylation of secondary amines, followed by cyclization. For instance, treating a precursor with alkyl or arylalkyl bromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine
  • 5,6,7,8-Tetrahydroimidazo[4,5-c]pyridine

Comparison: Compared to these similar compounds, 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

8-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H12N2/c1-7-3-2-4-10-6-9-5-8(7)10/h5-7H,2-4H2,1H3

InChI Key

YOKGAQURIQUMTN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN2C1=CN=C2

Origin of Product

United States

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